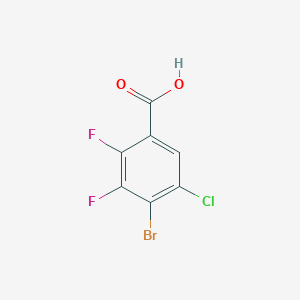

4-Bromo-5-chloro-2,3-difluorobenzoic Acid

Description

4-Bromo-5-chloro-2,3-difluorobenzoic acid is a halogenated benzoic acid derivative with a molecular formula C₇H₂BrClF₂O₂. This compound features a bromine atom at position 4, chlorine at position 5, and fluorine atoms at positions 2 and 3 on the benzene ring, coupled with a carboxylic acid group (-COOH) at position 1. The presence of multiple electron-withdrawing substituents (Br, Cl, F) enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acids. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its versatile reactivity .

Properties

IUPAC Name |

4-bromo-5-chloro-2,3-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O2/c8-4-3(9)1-2(7(12)13)5(10)6(4)11/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVAAUGQALHTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2,3-difluorobenzoic Acid typically involves halogenation reactions. One common method includes the use of 1,4-dibromo-2,5-difluorobenzene as a starting material. The process involves the preparation of a solution of 1,4-dibromo-2,5-difluorobenzene in dry 1,2-dichloroethane under a nitrogen atmosphere at a low temperature of -78°C. The addition of n-butyllithium, followed by quenching, phase separation, extraction, drying, filtration, and concentration, yields the desired product .

Industrial Production Methods: Industrial production of 4-Bromo-5-chloro-2,3-difluorobenzoic Acid may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2,3-difluorobenzoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.

Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, in Suzuki–Miyaura coupling, biaryl compounds are typically produced .

Scientific Research Applications

Organic Synthesis

4-Bromo-5-chloro-2,3-difluorobenzoic acid is utilized as a reagent in organic synthesis. It serves as an intermediate for the preparation of more complex molecules through various chemical reactions:

- Substitution Reactions : The halogen atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate in polar solvents.

- Oxidation and Reduction Reactions : It can participate in redox reactions under specific conditions using oxidizing agents like potassium permanganate.

- Coupling Reactions : The compound is applicable in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, typically using palladium catalysts and boron reagents.

Biological Applications

The compound has been investigated for its potential biological activities:

- Dopaminergic Modulation : It acts as a dopaminergic stabilizer, modulating dopamine neurotransmission by binding to specific receptors. This property suggests potential applications in treating central nervous system disorders such as schizophrenia and Parkinson's disease.

Medicinal Chemistry

Research has explored the therapeutic potential of 4-Bromo-5-chloro-2,3-difluorobenzoic acid as an anti-cancer agent. Its unique combination of halogens may enhance its efficacy against certain types of cancer cells.

Case Study 1: Dopaminergic Activity

A study investigated the effects of 4-Bromo-5-chloro-2,3-difluorobenzoic acid on dopaminergic pathways in animal models. The results indicated that the compound significantly modulated dopamine levels, suggesting its potential as a therapeutic agent for neurological disorders.

Case Study 2: Anticancer Properties

In vitro experiments demonstrated that 4-Bromo-5-chloro-2,3-difluorobenzoic acid exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2,3-difluorobenzoic Acid involves its interaction with molecular targets and pathways. For instance, as a dopaminergic stabilizer, it modulates dopamine neurotransmission by binding to specific receptors and influencing signal transduction pathways . This modulation can have therapeutic effects in conditions like Alzheimer’s disease and other central nervous system disorders.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key parameters of 4-bromo-5-chloro-2,3-difluorobenzoic acid with its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Key Differences |

|---|---|---|---|---|---|

| 4-Bromo-5-chloro-2,3-difluorobenzoic acid | 194804-91-6 | C₇H₂BrClF₂O₂ | 273.44 | Br(4), Cl(5), F(2,3) | Reference compound |

| 6-Bromo-2,3-difluorobenzoic acid | 183065-72-7 | C₇H₃BrF₂O₂ | 236.99 | Br(6), F(2,3) | Lacks Cl; Br position differs |

| 4-Bromo-2-chloro-5-fluorobenzoic acid | 177480-81-8 | C₇H₃BrClFO₂ | 253.45 | Br(4), Cl(2), F(5) | Cl at position 2 instead of 5 |

| 5-Bromo-2,4-difluorobenzoic acid | Synthesized* | C₇H₃BrF₂O₂ | 236.99 | Br(5), F(2,4) | Br and F positions differ |

| 4-Amino-5-bromo-2,3-difluorobenzoic acid | 945244-29-1 | C₇H₄BrF₂NO₂ | 252.02 | Br(4), NH₂(5), F(2,3) | Cl replaced with NH₂ |

| 4-Bromo-5-chloro-2-fluorobenzoic acid | 1349708-91-3 | C₇H₃BrClFO₂ | 253.45 | Br(4), Cl(5), F(2) | Lacks F at position 3 |

*Synthesis described in patent literature .

Key Observations:

- Acidity : The target compound exhibits stronger acidity (pKa ~1.5–2.5 estimated) compared to analogues with fewer electron-withdrawing groups (e.g., 6-bromo-2,3-difluorobenzoic acid, pKa ~2.7) due to additive inductive effects of Br, Cl, and F .

- Solubility: The amino-substituted analogue (4-amino-5-bromo-2,3-difluorobenzoic acid) shows improved aqueous solubility (≥50 mg/mL) owing to the hydrophilic NH₂ group, unlike the hydrophobic halogenated variants .

4-Bromo-5-chloro-2,3-difluorobenzoic Acid:

- Used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups via the bromine substituent. The chlorine and fluorine atoms stabilize transition states, enhancing reaction efficiency .

- Acts as a precursor for agrochemical intermediates , where halogen retention is critical for bioactivity .

Analogues:

- 6-Bromo-2,3-difluorobenzoic acid : Employed in radiolabeling due to its stability under harsh conditions. The absence of chlorine reduces steric hindrance in nucleophilic substitutions .

- 4-Bromo-2-chloro-5-fluorobenzoic acid : Demonstrates higher reactivity in Grignard reactions compared to the target compound, attributed to the electron-deficient C-2 position .

- 5-Bromo-2,4-difluorobenzoic acid : A patent highlights its synthesis via an eco-friendly nitrile hydrolysis route, emphasizing reduced waste generation .

Market and Industrial Relevance

- 4-Bromo-5-chloro-2,3-difluorobenzoic acid : High demand in pharmaceutical research , with prices ranging from $200–$500/g depending on purity (98–99.9%) .

- 4-Amino-5-bromo-2,3-difluorobenzoic acid: Emerging applications in PET tracer development, with a projected CAGR of 6.8% in the specialty chemicals market (2025–2030) .

Research Findings and Challenges

- Stereoelectronic Effects : Fluorine at position 3 in the target compound reduces π-electron density, favoring electrophilic attacks at position 4 .

- Synthetic Limitations : Multi-halogenated analogues (e.g., 4-bromo-5-chloro-2,3-difluorobenzoic acid) require low-temperature lithiation to prevent dehalogenation, increasing production costs .

- Regulatory Hurdles : Chlorine-containing variants face stricter environmental regulations due to persistence in ecosystems .

Biological Activity

4-Bromo-5-chloro-2,3-difluorobenzoic acid is a halogenated aromatic compound notable for its unique combination of bromine, chlorine, and fluorine substituents. This specific arrangement contributes to its distinctive chemical reactivity and biological activity. The compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C7H3BrClF2O2

- Molecular Weight : 271.44 g/mol

- Structure : It features a benzoic acid structure with halogen atoms positioned at specific sites on the aromatic ring.

The biological activity of 4-Bromo-5-chloro-2,3-difluorobenzoic acid is largely attributed to its role as a dopaminergic stabilizer . It modulates dopamine neurotransmission by interacting with specific receptors, thereby influencing various signal transduction pathways. This modulation can potentially affect conditions related to the central nervous system (CNS), such as schizophrenia and Parkinson’s disease.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Neurotransmission Modulation : Studies suggest that it may enhance or stabilize dopaminergic signaling, which is critical for various neurological functions.

- Anti-Cancer Properties : There is ongoing investigation into its efficacy as an anti-cancer agent, particularly through mechanisms that involve the inhibition of key signaling pathways in cancer cells.

- Antimicrobial Activity : Preliminary studies have shown promise in antimicrobial applications, although further research is needed to substantiate these findings.

Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of halogenated benzoic acids demonstrated that 4-Bromo-5-chloro-2,3-difluorobenzoic acid exhibited significant protective effects against oxidative stress in neuronal cell lines. The results indicated a reduction in cell death and improved viability under stress conditions.

Study 2: Anti-Cancer Activity

In vitro assays conducted on various cancer cell lines revealed that the compound inhibited cell proliferation significantly. The mechanism was linked to the downregulation of MEK/ERK signaling pathways, which are crucial for cancer cell survival and proliferation .

Table 1: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Neurotransmission | Modulates dopamine signaling | |

| Anti-Cancer | Inhibits proliferation in cancer cell lines | |

| Antimicrobial | Preliminary evidence of antimicrobial properties |

Table 2: Structural Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-5-chloro-2,3-difluorobenzoic Acid | C7H3BrClF2O2 | Unique halogen arrangement |

| 4-Bromo-2,5-difluorobenzoic Acid | C7H3BrF2O2 | Lacks chlorine |

| 5-Bromo-2-chloro-4’-ethoxydiphenylmethane | C16H16BrCl | Different structural framework |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.